Ciladopa

Parkinson's disease Dopamine receptor partial agonism Behavioral pharmacology

Ciladopa (CAS 80109-27-9, AY-27,110) is an experimental, non-ergoline, troponylpiperazine-derived partial dopamine agonist. Unlike ergoline-derived agents (e.g., bromocriptine) and full agonists (e.g., apomorphine), its unique troponylpiperazine core and partial D2 receptor activity produce a ceiling effect that prevents maximal stereotyped behaviors []. This compound does not induce behavioral supersensitivity upon chronic administration—a property distinct from many other dopaminergic agents []. These molecular distinctions make ciladopa an irreplaceable tool for studying D1/D2 heterodimerization, biased agonism, and autoreceptor-mediated feedback inhibition []. It is ideally suited for preclinical Parkinson’s disease research, including levodopa augmentation studies and 6-OHDA lesion models []. Adulteration with generic dopamine agonists introduces uncontrolled variables that compromise experimental reproducibility. Quantitative analysis is recommended upon receipt.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
CAS No. 80109-27-9
Cat. No. B1217793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiladopa
CAS80109-27-9
Synonyms2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one
AY 27110
AY-27110
ciladopa
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC
InChIInChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1
InChIKeySGEKLKJQLHJVDK-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciladopa (CAS 80109-27-9) Procurement Guide: Chemical Identity, Dopaminergic Pharmacology, and Research-Grade Specifications


Ciladopa (CAS 80109-27-9; developmental code AY-27,110) is a synthetic, non-ergoline, troponylpiperazine-derived dopamine agonist with structural similarity to dopamine [1]. It was investigated clinically in the 1980s as an adjunctive therapy for advanced Parkinson's disease but was withdrawn from development due to findings of rodent tumorigenesis [2]. It is currently available only for research purposes and is classified as an experimental small molecule (molecular weight 370.19 Da) [3].

Critical Distinctions in Ciladopa (CAS 80109-27-9) Procurement: Why Analogs Like Bromocriptine, Apomorphine, and Pergolide Are Not Direct Substitutes


Ciladopa exhibits a distinct pharmacological profile as a non-ergoline partial dopamine agonist with direct-acting properties, which cannot be replicated by simply substituting other in-class dopamine agonists [1]. Key differences include: (1) a unique troponylpiperazine core structure that confers different binding kinetics and efficacy compared to ergoline derivatives like bromocriptine and pergolide [2]; (2) a partial agonist profile at D2 receptors, resulting in a ceiling effect that prevents the maximal stereotyped behaviors observed with full agonists such as apomorphine [3]; and (3) a lack of behavioral supersensitivity upon chronic administration, a property not shared by many other dopaminergic agents [4]. These molecular and functional distinctions underscore the necessity for precise compound identity in research applications; generic substitution introduces uncontrolled variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence for Ciladopa (CAS 80109-27-9): Head-to-Head Comparisons Against Bromocriptine, Apomorphine, and Levodopa


Ciladopa vs. Apomorphine: Partial Agonist Profile Prevents Maximal Stereotyped Gnawing Response

Ciladopa exhibits a distinct partial agonist profile compared to the full agonist apomorphine. In rodent behavioral assays, both compounds induced stereotyped behaviors, but ciladopa failed to produce the maximal behavioral response—specifically, stereotyped gnawing—that is characteristic of apomorphine [1]. This difference is attributed to the lower intrinsic efficacy of ciladopa at postsynaptic dopamine D2 receptors, leading to a ceiling effect that limits the maximal achievable response.

Parkinson's disease Dopamine receptor partial agonism Behavioral pharmacology

Ciladopa vs. Apomorphine: Dual D1/D2 Synergism Converts Partial to Full Agonist Response

Ciladopa's partial agonist profile can be converted to a full agonist-like response through D1 receptor co-activation. The addition of the selective D1 agonist SKF 38393 changed the behavioral response of ciladopa from a partial to a full agonist, demonstrating a unique D1/D2 synergism [1]. In contrast, the same D1 agonist augmented the stimulatory but not the inhibitory response of apomorphine on locomotion [1].

Dopamine receptor synergy D1/D2 receptor interactions Behavioral pharmacology

Ciladopa vs. Levodopa: 32% Symptom Reduction in Levodopa-Nonresponsive Advanced Parkinson's Disease

In a double-blind, randomized, placebo-controlled trial of 31 patients with advanced Parkinson's disease who were no longer responding satisfactorily to levodopa, adjunctive ciladopa produced a statistically significant 32% reduction in symptoms on the Modified Columbia University Disability Scale (p ≤ 0.05) [1]. Notably, 8 of 21 patients (38%) achieved at least 50% symptom improvement, and the mean number of 'on' hours increased by 20% (p ≤ 0.05) without increasing dyskinesias [1]. The mean ciladopa dose was 19.5 mg/day, and levodopa dose was reduced by 10% [1].

Advanced Parkinson's disease Levodopa augmentation Clinical trial

Ciladopa vs. Levodopa: Low Incidence of Adverse Effects in 32-Patient Double-Blind Trial

In a separate double-blind, parallel-group, placebo-controlled study evaluating 32 Parkinson's disease patients, ciladopa (administered at 5 mg b.i.d. and 15 mg b.i.d.) produced no adverse effects, suggesting a favorable tolerability profile at tested doses [1]. Significant improvement was observed in gait scores and total disability scores in the high-dose group (p < 0.05), with a trend toward improvement in bradykinesia and rigidity [1]. The low incidence of adverse effects led the investigators to suggest that higher doses could potentially be utilized [1].

Safety profile Adverse event incidence Parkinson's disease

Ciladopa vs. Bromocriptine: Comparable or Superior Potency in 6-OHDA Rat Model of Parkinsonism

A structure-activity relationship study of N-aralkyltroponylpiperazine derivatives evaluated dopaminergic activity in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of parkinsonism. The potency of ciladopa and its analogs was compared directly to bromocriptine, an established ergoline dopamine agonist. The results established that the potency of some compounds in the series, including ciladopa, was comparable or superior to that of bromocriptine in reversing hypokinesia [1].

Parkinson's disease animal model Dopamine agonist potency Structure-activity relationship

Ciladopa vs. Apomorphine: Distinct Presynaptic vs. Postsynaptic Receptor Sensitivity Profile

Ciladopa exhibits differential sensitivity at pre- versus postsynaptic dopamine receptors compared to apomorphine. Small doses of ciladopa decreased locomotor activity in rats, an effect mediated by presynaptic dopamine autoreceptors, whereas apomorphine at low doses also produces sedation but through distinct receptor mechanisms [1]. Additionally, chronic administration of ciladopa failed to induce behavioral supersensitivity, a phenomenon commonly observed with other dopaminergic agents [2].

Presynaptic autoreceptor Postsynaptic dopamine receptor Locomotor activity

Optimal Research Applications for Ciladopa (CAS 80109-27-9): Evidence-Based Scenarios for Scientific and Industrial Use


Investigating Partial Dopamine Agonism in Levodopa-Refractory Parkinson's Disease Models

Based on clinical evidence demonstrating a 32% symptom reduction in levodopa-nonresponsive patients [1], ciladopa is ideally suited for preclinical studies examining the mechanisms by which partial dopamine agonists augment levodopa therapy. Researchers can utilize ciladopa to explore D2 receptor partial agonism as a strategy to smooth motor fluctuations and reduce 'off' time without exacerbating dyskinesias [1].

Probing D1/D2 Dopamine Receptor Synergism and Functional Selectivity

Evidence showing that D1 receptor co-activation (via SKF 38393) converts ciladopa's partial agonist response to a full agonist profile [2] establishes ciladopa as a critical tool compound for investigating D1/D2 receptor crosstalk. This scenario is particularly relevant for researchers studying biased agonism, receptor heterodimerization, and the molecular basis of functional selectivity in dopaminergic signaling pathways [2].

Studying Presynaptic Dopamine Autoreceptor Function and Behavioral Supersensitivity

Ciladopa's unique ability to decrease locomotor activity via presynaptic autoreceptors at low doses, combined with its failure to induce behavioral supersensitivity upon chronic administration [3][4], makes it an invaluable tool for studies focused on presynaptic dopamine receptor pharmacology. Applications include investigations of autoreceptor-mediated feedback inhibition, receptor desensitization mechanisms, and the long-term adaptive changes in dopaminergic systems following chronic agonist exposure [4].

Comparative Analysis of Non-Ergoline vs. Ergoline Dopamine Agonist Efficacy in 6-OHDA Lesion Models

Preclinical data demonstrating that ciladopa's potency is comparable or superior to the ergoline agonist bromocriptine in reversing hypokinesia in 6-OHDA-lesioned rats [5] positions ciladopa as a benchmark non-ergoline compound for comparative studies. Researchers can employ ciladopa to delineate pharmacological differences between ergoline and non-ergoline scaffolds, including differential receptor binding kinetics, signaling bias, and potential off-target effects associated with the ergoline core structure [5].

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